[3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester
Description
Contextual Background in Organic Synthesis and Aromatic Chemistry
Phenylacetic acid and its derivatives are a well-established class of compounds in organic synthesis, serving as building blocks for a wide array of pharmaceuticals and other biologically active molecules. The core structure, a benzene (B151609) ring attached to an acetic acid moiety, provides a versatile scaffold for functionalization.
In the case of [3,4-Bis(benzyloxy)phenyl]acetic acid methyl ester, the phenyl ring is substituted at the 3 and 4 positions with benzyloxy groups. This substitution pattern is biomimetically significant as it mirrors the catechol structure of dopamine (B1211576). The synthesis of such substituted phenylacetic acids often involves multi-step sequences, which can include protection of hydroxyl groups, followed by manipulations of the side chain to introduce the acetic acid or ester functionality. The presence of the aromatic ring and the benzyloxy groups makes this molecule a subject of interest in the broader field of aromatic chemistry, particularly in the study of electrophilic aromatic substitution and the chemistry of protecting groups.
Structural Features and Chemical Significance of the Methyl Ester Motif
The structure of this compound is characterized by several key features that are integral to its function in synthesis:
The Phenylacetic Acid Backbone: This provides the fundamental carbon framework necessary for the target molecule, DOPAL.
Benzyloxy Protecting Groups: The two benzyloxy groups at the 3 and 4 positions of the phenyl ring are of paramount importance. Catechols (1,2-dihydroxybenzenes) are highly susceptible to oxidation. The benzyl (B1604629) groups act as protecting groups, masking the reactive hydroxyl functionalities of the dopamine-like core. These groups are relatively stable under a variety of reaction conditions but can be removed under specific, often reductive, conditions (e.g., catalytic hydrogenation) at a later stage in the synthesis to reveal the free catechol. This strategy is crucial for preventing unwanted side reactions during the synthesis of DOPAL. epa.govgoogle.com
The Methyl Ester: The carboxylic acid is present as a methyl ester. Esters are common derivatives of carboxylic acids in organic synthesis. They are generally less reactive than the corresponding acyl chlorides or anhydrides and are often used to temporarily protect the carboxylic acid functionality or to modify the solubility and handling properties of a compound. The methyl ester can be readily hydrolyzed back to the carboxylic acid or, more importantly in the context of DOPAL synthesis, it can be reduced to an aldehyde or an alcohol.
The combination of these features makes this compound a well-designed intermediate for the controlled and efficient synthesis of its target metabolite.
Overview of Research Trajectories and Scholarly Contributions
The primary research trajectory for this compound is its application as an intermediate in the synthesis of 3,4-dihydroxyphenylacetaldehyde (B32087) (DOPAL). DOPAL has been identified as a key neurotoxin implicated in the selective degeneration of dopaminergic neurons, a hallmark of Parkinson's disease. nih.gov Therefore, having a reliable synthetic route to DOPAL is essential for researchers studying its mechanisms of toxicity and for developing potential therapeutic interventions.
While specific, detailed syntheses of this compound are not extensively documented in widely available literature, its role as a precursor to DOPAL is acknowledged. The general synthetic strategy involves the reduction of the methyl ester to the corresponding aldehyde, followed by the deprotection of the benzyloxy groups to yield DOPAL.
The scholarly contribution of this compound, therefore, lies in its enabling role in neurochemical and Parkinson's disease research. By providing a stable, storable precursor to the unstable and highly reactive DOPAL, it allows researchers to generate the active neurotoxin in situ or as needed for their experiments. This has been crucial for studies investigating the biochemical cascade of dopamine metabolism and its role in neurodegeneration.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[3,4-bis(phenylmethoxy)phenyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-25-23(24)15-20-12-13-21(26-16-18-8-4-2-5-9-18)22(14-20)27-17-19-10-6-3-7-11-19/h2-14H,15-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVNASNMWOTDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101261395 | |
| Record name | Methyl 3,4-bis(phenylmethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15373-33-8 | |
| Record name | Methyl 3,4-bis(phenylmethoxy)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15373-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4-bis(phenylmethoxy)benzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101261395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Approaches
Established Synthetic Routes to [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester
The traditional synthesis of this compound relies on a series of dependable reactions, including esterification, precursor synthesis with aromatic functionalization, and the crucial application of protective group chemistry.
Direct esterification of [3,4-Bis(benzyloxy)phenyl]acetic acid is a primary method for producing the methyl ester. This reaction is typically catalyzed by an acid in the presence of methanol. To enhance the yield and reaction rate, various optimization strategies have been explored. The use of a Soxhlet apparatus to remove water formed during the reaction can shift the equilibrium towards the product, thereby increasing the yield.
Alternative esterification methods include reacting the corresponding acid chloride with methanol or using diazomethane. However, the direct acid-catalyzed esterification with methanol remains a common and practical approach due to its simplicity and cost-effectiveness. The choice of catalyst and reaction conditions can significantly impact the efficiency of the esterification process. Studies have shown that solid acid catalysts, such as montmorillonite clays exchanged with metal cations (e.g., Al³⁺, Zn²⁺, Fe³⁺), can be effective and reusable catalysts for the esterification of phenylacetic acids, offering a greener alternative to traditional mineral acids. nih.gov
| Method | Catalyst/Reagent | Key Features | Reference |
|---|---|---|---|
| Fischer Esterification | Mineral Acids (e.g., H₂SO₄) | Reversible reaction; water removal increases yield. | jocpr.com |
| Solid Acid Catalysis | Metal-exchanged Montmorillonite | Heterogeneous, reusable catalyst; environmentally friendly. | nih.gov |
| Reaction with Acyl Halides | Thionyl Chloride followed by Methanol | High reactivity; proceeds through an acid chloride intermediate. | |
| Reaction with Diazomethane | Diazomethane (CH₂N₂) | High yield, mild conditions; hazardous and toxic reagent. |
The synthesis of the key precursor, [3,4-Bis(benzyloxy)phenyl]acetic acid, often starts from commercially available 3,4-dihydroxyphenylacetic acid (DOPAC). The two hydroxyl groups on the aromatic ring are benzylated to introduce the benzyloxy moieties. This is typically achieved by reacting DOPAC with benzyl (B1604629) chloride or benzyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone.
Another synthetic strategy involves the Willgerodt-Kindler reaction of 3,4-bis(benzyloxy)acetophenone. This reaction, followed by hydrolysis of the resulting thioamide, yields the desired [3,4-Bis(benzyloxy)phenyl]acetic acid. Aromatic functionalization can also be achieved through cross-coupling reactions, such as the Suzuki coupling, to construct the substituted phenylacetic acid framework. inventivapharma.com
The benzyl group (Bn) is a widely used protecting group for hydroxyl functions in organic synthesis due to its stability under a variety of reaction conditions and its ease of removal by hydrogenolysis. libretexts.org In the synthesis of this compound, the benzyl groups protect the phenolic hydroxyls, preventing them from interfering with subsequent reactions, such as esterification of the carboxylic acid.
The introduction of the benzyl protecting groups is a critical step, and the choice of reagents and conditions is important to ensure high yields and avoid side reactions. The stability of the benzyl ether linkage allows for a range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl groups. jocpr.com Deprotection, when required, is typically accomplished by catalytic hydrogenation using a palladium catalyst (e.g., Pd/C), which cleaves the benzyl ether bonds to regenerate the free hydroxyl groups. libretexts.org
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Reference |
|---|---|---|---|---|
| Benzyl | Bn | Benzyl bromide or chloride with a base | Hydrogenolysis (e.g., H₂, Pd/C) | libretexts.org |
| Acetyl | Ac | Acetic anhydride or acetyl chloride | Acidic or basic hydrolysis | libretexts.org |
| tert-Butyldimethylsilyl | TBDMS | TBDMSCl with a base (e.g., imidazole) | Fluoride ion (e.g., TBAF) or acid | dntb.gov.ua |
| Methoxymethyl | MOM | MOMCl with a base | Acidic hydrolysis | libretexts.org |
Novel Synthetic Innovations and Method Development
Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the synthesis of this compound and related compounds.
Modern synthetic routes increasingly employ catalytic methods to improve efficiency and reduce waste. For the benzylation of the hydroxyl groups, phase-transfer catalysts can be used to facilitate the reaction between the aqueous and organic phases, leading to higher yields and milder reaction conditions.
In the context of forming the phenylacetic acid backbone, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, offer a powerful tool for constructing the C-C bond between the aromatic ring and the acetic acid moiety. inventivapharma.com These catalytic methods often provide high selectivity and functional group tolerance.
While this compound itself is achiral, the development of diastereoselective and enantioselective methods for the synthesis of related α-substituted phenylacetic acid derivatives is a significant area of research. These methods are crucial for the synthesis of chiral drugs and other biologically active molecules.
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. For instance, cinchona alkaloid-derived squaramide catalysts have been used in tandem Claisen rearrangement/oxa-Michael additions to produce functionalized dihydropyrans with excellent stereoselectivities. nih.gov Similarly, bifunctional organocatalysts have been employed for the diastereo- and enantioselective synthesis of highly functionalized tetrahydropyridines. mdpi.com These advanced catalytic systems and methodologies, while not directly applied to the synthesis of the title compound, represent the forefront of synthetic strategies for creating structurally similar and more complex chiral molecules.
Green Chemistry Principles in Synthetic Design
The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. The proposed synthesis of this compound can be evaluated against these principles, and potential improvements can be identified.
Atom Economy: The Williamson ether synthesis for the benzylation step has a good atom economy, with the main byproduct being potassium chloride. However, the Arndt-Eistert reaction is less atom-economical due to the generation of nitrogen gas and the use of stoichiometric reagents for the formation of the acid chloride.
Use of Safer Solvents and Auxiliaries: The use of DMF in the benzylation step is a point of concern due to its toxicity. Exploring greener alternatives such as acetone or employing phase-transfer catalysis to facilitate the reaction in a biphasic system could be a significant improvement. wikipedia.org
Hazardous Reagents: The primary green chemistry concern in the proposed synthesis is the use of diazomethane in the Arndt-Eistert reaction. Diazomethane is a highly toxic, explosive, and carcinogenic reagent. While it is a very effective reagent for this transformation, its hazardous nature makes its use on a larger scale problematic. Safer alternatives to diazomethane are actively being researched, and in-situ generation or the use of trimethylsilyldiazomethane can mitigate some of the risks.
Catalysis: The benzylation step relies on a stoichiometric base. The use of a catalytic amount of a phase-transfer catalyst could enhance the reaction rate and allow for milder reaction conditions. The Wolff rearrangement in the Arndt-Eistert synthesis is catalyzed by a silver salt, which is a positive feature.
To enhance the greenness of the synthesis, alternative homologation strategies that avoid the use of diazomethane could be considered. For instance, the Willgerodt-Kindler reaction of a corresponding acetophenone derivative could be explored, although this would require a different synthetic intermediate.
| Green Chemistry Principle | Application/Consideration in the Synthesis | Potential Improvement |
| Prevention of Waste | The high yield of the benzylation step minimizes waste. | Optimize subsequent steps to improve overall yield. |
| Atom Economy | Moderate, mainly due to the Arndt-Eistert sequence. | Explore alternative homologation reactions with better atom economy. |
| Less Hazardous Chemical Syntheses | Use of toxic DMF and highly hazardous diazomethane. | Replace DMF with a greener solvent; utilize safer diazomethane alternatives or a different homologation method. |
| Designing Safer Chemicals | The final product's toxicity is not the primary focus of this synthetic analysis. | N/A |
| Safer Solvents and Auxiliaries | DMF is a solvent of high concern. | Investigate the use of acetone, or phase-transfer catalysis in a biphasic system. |
| Design for Energy Efficiency | The benzylation and homologation reactions may require heating. | Optimize reaction conditions to minimize energy input. |
| Use of Renewable Feedstocks | Starting materials are derived from petrochemical sources. | Explore bio-based routes to catechol derivatives if feasible. |
| Reduce Derivatives | The synthesis involves a protection step (benzylation). | Direct homologation of a catechol derivative would be ideal but is synthetically challenging. |
| Catalysis | The Wolff rearrangement is catalytic. | Employ a phase-transfer catalyst for the benzylation step. |
| Design for Degradation | The biodegradability of the final product is not the focus of this analysis. | N/A |
| Real-time analysis for Pollution Prevention | Monitoring reaction progress can prevent the formation of byproducts. | Utilize techniques like TLC or HPLC for reaction monitoring. |
| Inherently Safer Chemistry for Accident Prevention | The use of diazomethane poses a significant safety risk. | Implement continuous-flow generation of diazomethane to minimize the amount present at any given time. rsc.orgacs.org |
Process Optimization and Scalability Considerations in Laboratory Synthesis
Optimizing the laboratory synthesis of this compound involves refining reaction conditions to maximize yield, minimize reaction times, and simplify purification procedures. Scalability requires addressing challenges related to reaction safety, heat transfer, and reagent handling.
Process Optimization:
Benzylation Step: The efficiency of the Williamson ether synthesis can be influenced by the choice of base, solvent, and temperature. While potassium carbonate is effective, stronger bases might allow for lower reaction temperatures. The use of a phase-transfer catalyst, such as a quaternary ammonium salt, could accelerate the reaction and enable the use of a less polar, more environmentally friendly solvent system. wikipedia.org This could also facilitate easier product isolation.
Homologation Step: For the Arndt-Eistert reaction, the formation of the acid chloride needs to be carried out under anhydrous conditions to prevent hydrolysis. The subsequent reaction with diazomethane is typically performed at low temperatures to control its reactivity. The Wolff rearrangement can be sensitive to the catalyst and solvent used, and optimization of these parameters can improve the yield and reduce byproduct formation.
Scalability Considerations:
Safety of Diazomethane: The primary obstacle to scaling up the Arndt-Eistert synthesis is the hazardous nature of diazomethane. For larger-scale preparations, generating diazomethane in situ or, more preferably, using continuous-flow reactors is highly recommended. rsc.orgacs.org Continuous-flow systems generate and consume the hazardous reagent in a small, controlled volume, significantly reducing the risk of explosion.
Exothermic Reactions: Both the formation of the acid chloride and the reaction of diazomethane can be exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions. This can be achieved through the use of jacketed reactors with controlled cooling.
Purification: Chromatography is often used for purification at the laboratory scale. For larger quantities, crystallization is a more practical and scalable purification method. The choice of crystallization solvent would need to be optimized to ensure high recovery and purity of the final product.
| Parameter | Optimization Strategy | Scalability Consideration |
| Reaction Time | Use of phase-transfer catalyst in benzylation; optimization of temperature. | Shorter reaction times are economically favorable for larger-scale production. |
| Reagent Stoichiometry | Careful control of reagent ratios to maximize conversion and minimize side reactions. | Precise dosing systems are required for large-scale synthesis. |
| Solvent Choice | Screening of greener and more easily removable solvents. | Solvent recovery and recycling become important economic and environmental factors at scale. |
| Work-up and Purification | Development of non-chromatographic purification methods like crystallization. | Crystallization is the preferred method for large-scale purification. |
| Safety | Use of continuous-flow for diazomethane generation. | Robust safety protocols and engineering controls are essential for handling hazardous reagents at scale. |
Chemical Reactivity, Transformations, and Derivatization Strategies
Reactions at the Ester Group
The methyl ester functionality is a key site for modification, allowing for conversion to carboxylic acids, other esters, or alcohols.
The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, [3,4-Bis(benzyloxy)phenyl]acetic acid. This transformation is typically achieved under basic conditions, a process known as saponification. The use of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, in a mixture of water and a miscible organic solvent like methanol or ethanol is a common practice. researchgate.net The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The benzyloxy groups are stable under these conditions. organic-chemistry.org
Transesterification, the conversion of one ester to another, can also be performed. This reaction is often catalyzed by either an acid or a base and involves reacting the methyl ester with a different alcohol in large excess. For instance, reaction with a higher boiling point alcohol can furnish a different ester derivative.
Table 1: Typical Conditions for Ester Hydrolysis
| Reagent(s) | Solvent(s) | Temperature | Product |
|---|---|---|---|
| Sodium Hydroxide (NaOH) | Methanol / Water | Reflux | [3,4-Bis(benzyloxy)phenyl]acetic Acid |
| Potassium Hydroxide (KOH) | Ethanol / Water | Room Temp. to Reflux | [3,4-Bis(benzyloxy)phenyl]acetic Acid |
| Lithium Hydroxide (LiOH) | Tetrahydrofuran / Water | Room Temperature | [3,4-Bis(benzyloxy)phenyl]acetic Acid |
The ester group is susceptible to reduction by strong reducing agents. A standard method for converting the methyl ester to the corresponding primary alcohol, 2-[3,4-bis(benzyloxy)phenyl]ethanol, involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). researchgate.net The reaction proceeds through a tetrahedral intermediate, ultimately replacing the methoxy (B1213986) group with a hydride and then reducing the intermediate aldehyde to the alcohol.
Alternatively, catalytic hydrogenation can be employed. For example, ruthenium-phosphine complexes have been used to hydrogenate methyl phenylacetate to the corresponding alcohol, although this can sometimes lead to side products. researchgate.net
Table 2: Conditions for Ester Reduction
| Reagent(s) | Solvent(s) | Temperature | Product |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) or Diethyl Ether | 0 °C to Room Temp. | 2-[3,4-Bis(benzyloxy)phenyl]ethanol |
| Ruthenium-phosphine catalyst / H₂ | Various organic solvents | Elevated Temp. & Pressure | 2-[3,4-Bis(benzyloxy)phenyl]ethanol |
Transformations Involving the Methylene (B1212753) Bridge
The methylene (-CH₂-) group situated between the aromatic ring and the ester carbonyl group is activated by both adjacent groups. The protons on this carbon are acidic (α-protons) and can be removed by a strong base to form a resonance-stabilized enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the α-position.
Strong, non-nucleophilic bases are typically required for complete deprotonation without competing attack at the ester carbonyl. Examples include lithium diisopropylamide (LDA), sodium hydride (NaH), or specialized non-ionic superbases like phosphazene bases. researchgate.net Once formed, the enolate can undergo reactions such as alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to introduce new carbon-carbon bonds. This strategy is fundamental for elaborating the carbon skeleton. nih.gov
Reactivity of the Benzyloxy Protecting Groups
The two benzyloxy groups serve as protecting groups for the catechol hydroxyls. Their removal is a key step in syntheses where the free hydroxyl groups are required in the final product.
The most common method for cleaving benzyl ethers is catalytic hydrogenolysis. reddit.com This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas (H₂). The reaction is clean, yielding the deprotected catechol, methyl (3,4-dihydroxyphenyl)acetate, and toluene as the only byproduct. organic-chemistry.org Transfer hydrogenation, using a hydrogen donor like formic acid, ammonium formate, or cyclohexadiene in the presence of Pd/C, is an alternative that avoids the need for pressurized hydrogen gas. organic-chemistry.org
Lewis acids such as boron tribromide (BBr₃) are also effective for cleaving benzyl ethers, although they are much harsher reagents and may affect other functional groups in the molecule. reddit.comresearchgate.net
Table 3: Common Deprotection Methods for Benzyloxy Groups
| Reagent(s) | Solvent(s) | Conditions | Product |
|---|---|---|---|
| H₂, Palladium on Carbon (Pd/C) | Methanol, Ethanol, or Ethyl Acetate (B1210297) | Room Temp., 1-4 atm H₂ | Methyl (3,4-dihydroxyphenyl)acetate |
| Ammonium Formate, Pd/C | Methanol | Reflux | Methyl (3,4-dihydroxyphenyl)acetate |
| Boron Tribromide (BBr₃) | Dichloromethane | -78 °C to Room Temp. | Methyl (3,4-dihydroxyphenyl)acetate |
The stability of the benzyloxy groups is a critical consideration during synthetic planning. They are generally robust under a wide range of conditions, which is why they are popular as protecting groups.
Basic Conditions: Benzyl ethers are highly stable to strong bases, allowing for reactions like the saponification of the methyl ester group without cleavage of the ether linkage. organic-chemistry.org
Acidic Conditions: While stable to mild acidic conditions, benzyl ethers can be cleaved by strong protic or Lewis acids. organic-chemistry.org This allows for selective deprotection if other acid-labile groups are not present.
Oxidative Conditions: Benzyl ethers can be cleaved under certain oxidative conditions, although this is less common than hydrogenolysis. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can cleave benzyl ethers, particularly those activated with electron-donating groups. organic-chemistry.org
Reductive Conditions: The primary vulnerability of the benzyloxy group is to catalytic hydrogenolysis. This means that if other functional groups in the molecule need to be reduced using these conditions (e.g., reduction of a nitro group or a carbon-carbon double bond), the benzyl ethers will likely be cleaved simultaneously. However, they are stable to many other reducing agents, such as sodium borohydride (NaBH₄), which would typically be used to reduce ketones or aldehydes.
Chemical Transformations of the Aromatic Core
The phenyl ring of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester is activated towards certain transformations due to the electron-donating nature of the benzyloxy groups.
The aromatic ring of benzene (B151609) and its derivatives can undergo electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the ring. youtube.com The rate and regioselectivity of this reaction are influenced by the substituents already present on the ring. youtube.com
The two benzyloxy groups on the aromatic core of this compound are ortho, para-directing and activating. This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to them, making the ring more susceptible to attack by electrophiles at these positions. youtube.com Given the substitution pattern, the positions available for electrophilic attack are C2 and C5.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. youtube.com
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.
The specific conditions for these reactions would need to be carefully controlled to avoid side reactions, such as cleavage of the benzyl ethers.
The benzylic C-H bonds of the benzyloxy groups are susceptible to oxidation. Selective oxidation of benzylic C-H bonds to alcohols can be a challenging transformation due to the propensity for over-oxidation to ketones or carboxylic acids. acs.org However, methods have been developed for the selective monooxygenation of benzylic C-H bonds to form benzylic alcohols. nih.gov
One such method employs bis(methanesulfonyl) peroxide as an oxidant, which can selectively oxidize benzylic C-H bonds to benzylic mesylates. nih.gov These mesylates can then be hydrolyzed under mild conditions to afford the corresponding benzylic alcohols. nih.gov This approach has shown a broad substrate scope and tolerance for various functional groups, including alkenes and alkynes, which are often sensitive to oxidative conditions. acs.org
In the context of this compound, oxidation of the benzylic positions could provide access to derivatives with additional functionality. However, the conditions would need to be carefully optimized to prevent oxidation of the phenylacetic acid side chain. Phenylacetaldehyde can be oxidized to phenylacetic acid using molecular oxygen in the presence of a transition metal catalyst. google.com
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com While direct C-H activation of the aromatic core of this compound for cross-coupling is a possibility, a more common strategy involves the introduction of a halide or triflate group onto the aromatic ring to serve as a coupling partner.
For instance, a brominated analog of the title compound could participate in various palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester to form a new C-C bond. inventivapharma.com
Heck Coupling: Reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond.
These reactions would allow for the introduction of a wide variety of substituents onto the aromatic core, leading to a diverse library of analogs. The development of palladium catalysts and ligands has significantly expanded the scope and efficiency of these transformations. nih.gov
| Reaction Type | Coupling Partner | Resulting Bond |
| Suzuki-Miyaura | Boronic acid/ester | C-C |
| Heck | Alkene | C-C |
| Buchwald-Hartwig | Amine | C-N |
| Sonogashira | Terminal alkyne | C-C |
Synthesis of Analogs and Homologs for Chemical Studies
The synthesis of analogs and homologs of this compound is crucial for structure-activity relationship (SAR) studies in various chemical and biological contexts.
The synthesis of analogs can be achieved by modifying the core structure in several ways:
Variation of the Ether Protecting Groups: Replacing the benzyl groups with other protecting groups, such as methyl or silyl ethers, can modulate the compound's stability and solubility.
Modification of the Phenylacetic Acid Side Chain: The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The methylene group can also be substituted or the chain length can be altered to produce homologs.
Substitution on the Aromatic Ring: As discussed in the cross-coupling section, various substituents can be introduced onto the aromatic ring to probe the effects of electronics and sterics on the compound's properties.
Role As a Synthetic Intermediate in Complex Molecule Construction
Building Block for Advanced Aromatic and Heterocyclic Scaffolds
Phenylacetic acid and its derivatives are recognized as fundamental building blocks in the synthesis of diverse aromatic and heterocyclic systems. mdpi.comossila.com The utility of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester in this context stems from the reactivity of its core structure. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in intramolecular or intermolecular condensation reactions to form rings. Furthermore, the α-methylene group (the CH2 between the phenyl ring and the carbonyl) is activated and can be deprotonated to form an enolate, which is a key intermediate in various carbon-carbon bond-forming reactions used to construct complex scaffolds.
For instance, derivatives of phenylacetic acid are employed in palladium-catalyzed coupling reactions to build substituted aromatic systems. inventivapharma.com While specific examples detailing the use of this compound are not prevalent in broad literature, its structural features are analogous to those in precursors used for synthesizing 5-membered heterocycles and other complex cyclic systems. inventivapharma.comnih.gov The general strategy often involves converting the phenylacetic acid derivative into a more reactive species that can then undergo cyclization with an appropriate partner, leading to the formation of scaffolds such as isoxazoles, imidazoles, or larger benzodiazepine-type structures. inventivapharma.comnih.gov
Precursor for Polybenzyloxy-Substituted Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic molecules known as ligands or struts. rsc.org The properties of a MOF, such as pore size and functionality, are determined by the geometry and chemical nature of these organic building blocks. This compound represents a potential precursor for such an organic ligand. After hydrolysis of the methyl ester to the carboxylic acid, the resulting molecule possesses a carboxylate group capable of coordinating to metal centers.
The rigid phenyl core provides a stable backbone for the framework, while the two large benzyloxy groups would project into the pores of the resulting framework. This could be used to create a specific chemical environment within the pores, potentially influencing the framework's selectivity for gas sorption or its catalytic activity. The incorporation of bulky, non-polar benzyloxy groups could create hydrophobic pockets within an otherwise polar framework, a strategy used to tailor MOFs for specific applications. While the direct synthesis of a MOF using this specific ligand is not widely documented, the principles of MOF design support its potential utility. Furthermore, the protected catechol could be used in post-synthetic modification (PSM) strategies, where a pre-formed MOF is altered to introduce new functional groups. researchgate.netnih.gov The benzyloxy groups could be removed to reveal the catechol hydroxyls, which could then be used to chelate other metals or act as catalytic sites within the framework.
Intermediate in the Synthesis of Chemical Probes and Research Tools
The unique structure of this compound, featuring a protected catechol and a modifiable ester group, makes it an attractive starting material for the synthesis of specialized molecules used as chemical probes and research tools.
Fluorescent chemical probes are essential tools for visualizing biological processes. A common strategy for creating such probes involves covalently linking a molecule of interest to a fluorophore. This compound is well-suited for this purpose. The synthetic route to a fluorescently labeled analog would typically involve two key steps:
Hydrolysis: The methyl ester is first hydrolyzed under basic conditions to yield the free carboxylic acid, [3,4-Bis(benzyloxy)phenyl]acetic Acid.
Amide Coupling: The resulting carboxylic acid is then coupled with an amine-functionalized fluorophore. This reaction is typically facilitated by standard peptide coupling reagents.
The benzyloxy groups serve as protecting groups for the catechol hydroxyls, preventing them from interfering with the coupling reaction. These protecting groups are stable under many coupling conditions but can be removed later if the free catechol is required for the probe's function, for instance, for binding to a specific metal ion or protein target. This strategy allows for the creation of probes where the core molecule can be systematically varied and attached to different fluorescent reporters to tune its optical properties.
Beyond probes, this compound serves as an intermediate in the synthesis of highly specialized reagents and complex molecules for research. The core structure is an analog of homovanillic acid, a metabolite of dopamine (B1211576), but with the reactive hydroxyl groups protected. This allows chemists to perform reactions on other parts of the molecule without affecting the catechol system.
A key application is in the synthesis of siderophore-like molecules. Siderophores are compounds that chelate iron, and synthetic versions can be used as vectors in 'Trojan horse' strategies to deliver drugs into bacteria. rsc.org A protected catechol precursor is essential for these multi-step syntheses. rsc.org The [3,4-Bis(benzyloxy)phenyl]acetic acid moiety can be elaborated and then deprotected in the final steps to reveal the iron-chelating catechol group. This approach transforms the simple starting material into a sophisticated tool for biological research, designed to exploit specific cellular uptake pathways.
Table of Compounds
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignmentresearchgate.net
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, a comprehensive picture of the molecular structure can be assembled.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons within the molecule. The expected chemical shifts (δ) for [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed below. The spectrum is characterized by signals in the aromatic region corresponding to the protons of the two benzyl (B1604629) groups and the disubstituted phenyl ring, as well as singlets for the methylene (B1212753) and methyl ester protons.
The aromatic protons of the two benzyloxy groups are expected to appear as a multiplet in the range of δ 7.28–7.45 ppm. The protons on the central phenyl ring (H-2', H-5', and H-6') would likely appear as distinct signals between δ 6.80 and 6.95 ppm. The two methylene groups of the benzyl ethers (Bn-CH₂) are anticipated to produce a singlet around δ 5.14 ppm. The methylene protons of the acetic acid moiety (α-CH₂) would be observed as a singlet at approximately δ 3.59 ppm, and the methyl ester protons (OCH₃) would also present as a sharp singlet, typically around δ 3.68 ppm.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (Benzyl groups) | 7.45 - 7.28 | Multiplet | 10H |
| Aromatic H (H-2', H-5', H-6') | 6.95 - 6.80 | Multiplet | 3H |
| Bn-CH₂ | 5.14 | Singlet | 4H |
| OCH₃ | 3.68 | Singlet | 3H |
| α-CH₂ | 3.59 | Singlet | 2H |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound would show a characteristic signal for the ester carbonyl carbon at approximately δ 172.5 ppm. The quaternary carbons of the benzyloxy groups and the substituted phenyl ring would appear in the δ 127–149 ppm range. The methoxy (B1213986) carbon (OCH₃) is expected around δ 52.2 ppm, the benzylic carbons (Bn-CH₂) around δ 71.5 ppm, and the methylene carbon of the acetate (B1210297) group (α-CH₂) at approximately δ 40.8 ppm.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ester) | 172.5 |
| Aromatic C (C-4') | 149.2 |
| Aromatic C (C-3') | 148.8 |
| Aromatic C (Bn C-ipso) | 137.2 |
| Aromatic C (C-1') | 127.5 |
| Aromatic C (Bn C-ortho, C-meta, C-para) | 128.6 - 127.3 |
| Aromatic C (C-6') | 121.5 |
| Aromatic C (C-2') | 115.0 |
| Aromatic C (C-5') | 114.5 |
| Bn-CH₂ | 71.5 |
| OCH₃ | 52.2 |
| α-CH₂ | 40.8 |
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, significant correlations would be observed within the aromatic protons of the central phenyl ring and within the protons of the benzyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. Expected correlations would include:
The protons of the benzyl groups (δ 7.28–7.45) with their respective aromatic carbons.
The protons of the central phenyl ring (δ 6.80–6.95) with their corresponding carbons.
The Bn-CH₂ protons (δ 5.14) with the benzylic carbons (δ 71.5).
The α-CH₂ protons (δ 3.59) with the α-carbon (δ 40.8).
The OCH₃ protons (δ 3.68) with the methoxy carbon (δ 52.2).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for piecing together the molecular skeleton. Key expected correlations include:
The α-CH₂ protons (δ 3.59) would show a correlation to the ester carbonyl carbon (δ 172.5) and the C-1' carbon of the phenyl ring (δ 127.5).
The OCH₃ protons (δ 3.68) would correlate with the ester carbonyl carbon (δ 172.5).
The Bn-CH₂ protons (δ 5.14) would show correlations to the C-3' and C-4' carbons of the central phenyl ring (δ 148.8 and 149.2, respectively) and to the ipso-carbon of the benzyl ring (δ 137.2).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisresearchgate.net
Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₂₃H₂₂O₄. The calculated exact mass for the protonated molecule [M+H]⁺ would be approximately 363.1596.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to produce a series of product ions. The fragmentation pattern provides valuable information for structural confirmation. A plausible fragmentation pathway for this molecule would involve the characteristic loss of the benzyl group (C₇H₇, 91 Da), a common fragmentation for benzylic ethers, leading to a prominent fragment ion. Further fragmentation could involve the loss of the methoxycarbonylmethyl group (·CH₂COOCH₃, 73 Da) or cleavage of the ether linkages. The observation of a fragment at m/z 91, corresponding to the tropylium (B1234903) cation, would be a strong indicator of the benzyl moieties.
Vibrational and Electronic Spectroscopy for Functional Group Characterization
Spectroscopic techniques are fundamental in elucidating the structural features of a molecule by examining its interaction with electromagnetic radiation. For this compound, Infrared (IR) spectroscopy is used to identify the vibrational modes of its covalent bonds, while Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into its electronic structure.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific vibrational frequencies of its bonds.
The most prominent peak is expected in the 1735-1750 cm⁻¹ region, which is indicative of the C=O (carbonyl) stretching vibration of the methyl ester group. The presence of this strong absorption is a primary confirmation of the ester functionality. Additionally, the C-O stretching vibrations of the ester and the two benzyloxy ether groups will produce strong bands in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. Specifically, the asymmetric C-O-C stretching of the aryl ether is often observed around 1240 cm⁻¹, while the symmetric stretch appears near 1025 cm⁻¹.
The aromatic rings of the compound give rise to several characteristic absorptions. Aromatic C-H stretching vibrations are anticipated to appear as weak to medium bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). The C=C stretching vibrations within the benzene (B151609) rings result in a series of peaks in the 1450-1600 cm⁻¹ range. The aliphatic C-H bonds in the methylene (-CH₂) bridges of the benzyl groups and the acetic acid moiety produce stretching bands in the 2850-2960 cm⁻¹ region.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1735 - 1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O (Ester and Ether) | Stretch | 1000 - 1250 |
| Aromatic C-H | Stretch | 3030 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within its three aromatic rings.
The substituted phenyl ring and the two benzyl rings act as chromophores, which are expected to exhibit characteristic π → π* transitions. Aromatic systems typically show a strong absorption band (the E-band) at shorter wavelengths, often below 220 nm, and a less intense, structured band (the B-band) at longer wavelengths, generally between 250-290 nm. The presence of the oxygen-linked substituents on the central phenyl ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. The exact position of the maximum absorbance (λmax) can be influenced by the solvent used for the analysis.
| Electronic Transition | Chromophore | Predicted λmax Region (nm) |
|---|---|---|
| π → π* (E-band) | Aromatic Rings | ~220 |
| π → π* (B-band) | Aromatic Rings | ~270 - 290 |
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) is the most common and effective method for purity assessment, while the applicability of Gas Chromatography (GC) is also considered.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is ideally suited for the analysis of non-volatile and thermally sensitive compounds like this compound. It is the preferred method for determining the purity of the compound and quantifying any impurities.
A reversed-phase HPLC method is typically employed for this type of molecule. In this setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) column, is used with a polar mobile phase. A common approach involves a gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The analysis would start with a higher proportion of water, and the concentration of the organic solvent would be gradually increased to elute the compound from the column. Detection is typically performed with a UV detector set to a wavelength where the compound absorbs strongly, such as around 275 nm, as suggested by its UV-Vis spectrum. The retention time of the main peak serves as an identifier, while the peak area is used to calculate the purity.
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~275 nm |
| Column Temperature | 35 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a technique that separates chemical compounds based on their volatility. For a compound to be analyzed by GC, it must be thermally stable and sufficiently volatile to be vaporized in the GC inlet without decomposing.
This compound has a relatively high molecular weight (362.42 g/mol ) guidechem.com and a complex structure with multiple aromatic rings, which suggests it has a high boiling point and low volatility. Consequently, direct GC analysis is challenging and generally not the preferred method. High temperatures would be required for volatilization, which could lead to thermal degradation of the molecule. If GC were to be attempted, it would necessitate a high-temperature capillary column and a temperature-programmed oven to facilitate elution. However, due to these limitations, HPLC remains the more reliable and widely used chromatographic technique for the analysis of this compound.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester. A typical approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-31G(d,p) to find the molecule's lowest energy structure. researchgate.net Subsequent calculations on this optimized geometry reveal key electronic properties.
The distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding reactivity. For this molecule, the HOMO is expected to be localized primarily across the catechol-derived ring and the oxygen atoms of the benzyloxy groups. nih.gov This is due to the electron-donating nature of the ether linkages, which increases the electron density in this region. Conversely, the LUMO is anticipated to be centered on the methyl ester moiety, specifically the carbonyl group, and the aromatic ring, which can accept electron density.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. Computational studies on similar benzyloxy-substituted aromatic compounds and phenylacetic acid derivatives suggest a moderate HOMO-LUMO gap for this molecule, indicative of reasonable stability under standard conditions. researchgate.netcolab.ws
Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (electron-rich) concentrated around the oxygen atoms of the carbonyl and ether groups, making them likely sites for electrophilic attack. Regions of positive potential (electron-poor) would be found around the acidic protons of the methylene (B1212753) group adjacent to the ester.
| Calculated Property | Representative Value | Description |
| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | ~2.5 D | Measure of the overall polarity of the molecule. |
| Mulliken Charge on C=O Oxygen | -0.55 e | Partial charge indicating a nucleophilic site. |
Note: The values presented in this table are hypothetical, based on typical results from DFT (B3LYP/6-31G(d,p)) calculations for structurally similar aromatic esters and ethers, and serve for illustrative purposes.
Molecular Modeling and Conformational Analysis
The structural flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous conformations. Molecular modeling and conformational analysis are used to identify the most stable, low-energy arrangements of the atoms.
The key degrees of rotational freedom include:
The two C-O-CH₂-Ph dihedral angles of the benzyloxy groups.
The Ph-CH₂-C=O dihedral angle of the acetic acid side chain.
A systematic conformational search or molecular dynamics simulation can map the potential energy surface of the molecule. Studies on other benzyloxy-containing compounds show that the orientation of the benzyl (B1604629) groups relative to the central phenyl ring significantly impacts stability due to steric hindrance and electronic interactions. nih.gov The lowest energy conformer would likely adopt a staggered arrangement that minimizes steric clash between the bulky benzyl groups and the methyl ester side chain. The phenyl rings of the benzyloxy groups are typically not coplanar with the central catechol ring. nih.gov
| Dihedral Angle | Description | Predicted Value (°) |
| C3-O-C(benzyl)-C(phenyl) | Torsion of the C3 benzyloxy group | ~175° |
| C4-O-C(benzyl)-C(phenyl) | Torsion of the C4 benzyloxy group | ~170° |
| C1-C2-C(alpha)-C(carbonyl) | Torsion of the acetic acid side chain | ~90° |
Note: These predicted values for a hypothetical low-energy conformer are based on standard bond torsions that minimize steric hindrance in similar molecular structures.
Computational Prediction of Reaction Pathways and Energetics
Computational chemistry can model potential reaction mechanisms, providing valuable information on reaction feasibility and kinetics. A relevant reaction for this molecule is the base-catalyzed hydrolysis of the methyl ester to form the corresponding carboxylic acid, [3,4-Bis(benzyloxy)phenyl]acetic acid.
Using DFT, the entire reaction pathway can be modeled, including the reactant complex (ester and hydroxide (B78521) ion), the tetrahedral intermediate, the transition states connecting these species, and the final product complex. beilstein-journals.org By calculating the energies of each point along the reaction coordinate, a detailed energy profile can be constructed.
The activation energy (the energy difference between the reactant complex and the highest-energy transition state) is a key output. This value allows for a theoretical prediction of the reaction rate. For ester hydrolysis, the rate-determining step is typically the nucleophilic attack of the hydroxide ion on the carbonyl carbon. Computational models can confirm this and quantify the energy barrier that must be overcome for the reaction to proceed.
| Reaction Species | Description | Relative Energy (kcal/mol) |
| Reactants | Ester + OH⁻ | 0.0 |
| Transition State 1 (TS1) | Formation of tetrahedral intermediate | +12.5 |
| Tetrahedral Intermediate | C(OH)(O⁻)(OCH₃) species | -8.0 |
| Transition State 2 (TS2) | Expulsion of methoxide | +14.0 |
| Products | Carboxylate + Methanol | -20.0 |
Note: This table represents a hypothetical energy profile for the base-catalyzed hydrolysis of the methyl ester, with plausible relative energies based on known mechanisms for similar reactions.
Structure-Reactivity Relationship (SRR) Studies within the Chemical Family
By comparing the computational properties of this compound with those of related molecules, structure-reactivity relationships can be established. The parent compound, phenylacetic acid methyl ester, and the unprotected analog, [3,4-dihydroxyphenyl]acetic acid methyl ester, serve as important reference points.
The two benzyloxy groups at the C3 and C4 positions exert a significant electronic effect on the phenyl ring. As ether groups, they are electron-donating through resonance (+R effect) but electron-withdrawing through induction (-I effect), with the resonance effect typically dominating. This increased electron density on the phenyl ring makes it more susceptible to electrophilic aromatic substitution compared to the unsubstituted phenylacetic acid methyl ester.
Conversely, this electron-donating character influences the reactivity of the side chain. By donating electron density into the ring, the benzyloxy groups slightly decrease the electrophilicity of the carbonyl carbon in the methyl ester group. This would be predicted to marginally slow the rate of nucleophilic attack (e.g., hydrolysis) compared to an analog with electron-withdrawing groups on the ring. researchgate.net Computational studies can quantify these substituent effects, for instance, by calculating and comparing the partial charges on the carbonyl carbon across the series of related compounds. nih.gov The steric bulk of the benzyl groups may also play a role in hindering the approach of reactants to either the ring or the side chain.
Future Research Directions and Perspectives in Chemical Science
Exploration of Novel Chemical Reactivity and Transformation Pathways
Future research into [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester is poised to uncover new chemical reactivities and transformation pathways. The benzyl (B1604629) protecting groups on the catechol moiety offer stability, yet their removal under specific conditions opens avenues for diverse functionalization. A key area of exploration will be the development of novel catalytic systems that can selectively act on different parts of the molecule.
One promising direction is the investigation of C-H activation reactions on the phenylacetic acid core. While the catechol hydroxyl groups are protected, the aromatic ring and the benzylic position of the acetic acid chain present opportunities for direct functionalization. Research could focus on transition-metal-catalyzed reactions to introduce new substituents, thereby expanding the chemical space accessible from this starting material.
Furthermore, the ester group provides a handle for various transformations. Future studies could explore its reduction to the corresponding alcohol, followed by further derivatization, or its conversion to amides, hydrazides, and other functional groups. These transformations would yield a library of novel compounds with potentially interesting biological or material properties. The development of stereoselective reactions involving the acetic acid side chain is another area ripe for exploration, potentially leading to the synthesis of chiral building blocks.
Development of Highly Efficient and Sustainable Synthetic Methodologies
The development of efficient and sustainable methods for the synthesis of this compound and its derivatives is crucial for its widespread application. Current synthetic routes often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. Future research will likely focus on the implementation of green chemistry principles to improve the environmental footprint of its synthesis.
One area of focus will be the use of alternative and more sustainable catalysts. For instance, the esterification of the corresponding carboxylic acid could be achieved using solid acid catalysts or enzymatic approaches, which offer advantages in terms of reusability and milder reaction conditions. researchgate.net The development of one-pot or tandem reactions that minimize purification steps and reduce solvent waste will also be a key objective.
Moreover, exploring alternative protecting group strategies for the catechol moiety could lead to more sustainable synthetic routes. While benzyl groups are common, their removal often requires harsh conditions. Investigating protecting groups that can be removed under milder, more environmentally friendly conditions, such as through enzymatic cleavage or photolysis, would be a significant advancement.
The table below summarizes potential sustainable approaches for the synthesis and modification of this compound.
| Synthetic Step | Conventional Method | Potential Sustainable Alternative |
| Esterification | Strong acid catalysis (e.g., H₂SO₄) | Solid acid catalysts, enzymatic catalysis |
| Catechol Protection | Benzylation with benzyl halide | Use of more labile protecting groups |
| Functionalization | Stoichiometric reagents | Catalytic C-H activation |
Untapped Applications as a Chemical Tool in Interdisciplinary Research
The structure of this compound makes it a valuable building block for the synthesis of more complex molecules, positioning it as a key chemical tool in interdisciplinary research. Its core structure is related to dopamine (B1211576), a crucial neurotransmitter, making it an attractive starting material in medicinal chemistry for the development of novel therapeutic agents. The protected catechol unit allows for modifications to other parts of the molecule before deprotection to reveal the bioactive catechol moiety. nih.govnih.gov
In the field of materials science, the catechol group is known for its strong adhesive properties, inspired by the adhesive proteins of mussels. nih.gov Future research could explore the incorporation of deprotected derivatives of this compound into polymers to create novel bio-adhesives, coatings, and hydrogels with applications in biomedical devices and tissue engineering.
Furthermore, this compound can serve as a precursor for the synthesis of various natural products and their analogs. Many biologically active natural products contain a catechol or a related structural motif. researchgate.netrsc.org The ability to functionalize the phenylacetic acid portion of the molecule before deprotection of the catechol provides a strategic advantage in the total synthesis of complex natural products.
Advancements in Automated Synthesis and High-Throughput Experimentation
The fields of automated synthesis and high-throughput experimentation (HTE) offer powerful tools to accelerate the exploration of the chemical space surrounding this compound. youtube.com Future research will undoubtedly leverage these technologies to rapidly screen reaction conditions, catalysts, and reagents for the synthesis and functionalization of this compound.
Robotic platforms can be employed to perform a large number of reactions in parallel, allowing for the rapid optimization of reaction parameters such as temperature, solvent, and catalyst loading. hku.hkresearchgate.net This approach can significantly reduce the time and resources required to develop new synthetic methodologies as outlined in section 7.2.
High-throughput screening techniques can also be used to evaluate the biological activity or material properties of a library of derivatives synthesized from this compound. nih.gov For example, a collection of amides derived from this compound could be rapidly screened for their inhibitory activity against a particular enzyme or for their adhesive strength on different surfaces. The data generated from these high-throughput experiments can be used to build structure-activity relationships and guide the design of new molecules with improved properties. The integration of artificial intelligence and machine learning algorithms with these automated platforms can further enhance the efficiency of discovery by predicting optimal reaction conditions and identifying promising candidate molecules. nih.gov
The table below illustrates the potential application of automated techniques in the study of this compound.
| Research Area | Application of Automation/HTE | Potential Outcome |
| Reaction Optimization | Robotic screening of catalysts and conditions | Identification of highly efficient and selective reactions |
| Derivative Synthesis | Automated parallel synthesis | Rapid generation of a library of new compounds |
| Biological Screening | High-throughput assays | Discovery of new bioactive molecules |
| Materials Science | Automated testing of adhesive properties | Development of novel functional materials |
Q & A
Q. What are the optimal synthetic routes for [3,4-Bis(benzyloxy)phenyl]acetic Acid Methyl Ester, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding acetic acid derivative using methanol under acidic or catalytic conditions. Key steps include:
- Protection of phenolic groups : Benzyl ether protection (3,4-dihydroxyphenyl precursors) using benzyl bromide and a base like K₂CO₃ in anhydrous DMF .
- Esterification : Reaction with methyl iodide or dimethyl sulfate in the presence of a coupling agent (e.g., DCC/DMAP) to form the methyl ester .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via TLC (Rf ~0.6 in hexane/EtOH 1:1) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : A combination of techniques is recommended:
- 1H/13C NMR : Use DMSO-d₆ or CDCl₃ to resolve aromatic protons (δ 6.8–7.5 ppm) and benzyloxy/ester methyl groups (δ 3.7–5.1 ppm). For example, a singlet at δ 3.86 ppm corresponds to the methyl ester group .
- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 454.51 for C₂₉H₂₆O₅) and fragmentation patterns .
- FT-IR : Detect ester carbonyl stretches (~1740 cm⁻¹) and benzyl ether C-O bonds (~1250 cm⁻¹) .
Q. What are the critical safety and storage protocols for handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (e.g., HNO₃) due to benzyl ether reactivity .
- Waste disposal : Neutralize with dilute NaOH before incineration or disposal via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to map reaction pathways and identify energy barriers. For example:
- Transition state analysis : Predict optimal temperatures (e.g., 45–60°C for esterification) .
- Solvent screening : Simulate polarity effects using COSMO-RS to select solvents (e.g., DMF vs. THF) that maximize yield .
- Machine learning : Train models on existing reaction data to recommend catalyst ratios (e.g., DCC:DMAP 1:0.1) .
Q. How can conflicting NMR data from synthetic batches be resolved?
- Methodological Answer :
- Variable temperature (VT-NMR) : Resolve overlapping peaks (e.g., aromatic protons) by analyzing spectra at 25°C and 50°C .
- 2D experiments (HSQC, HMBC) : Assign ambiguous signals by correlating 1H and 13C shifts .
- Impurity profiling : Compare with LC-MS data to identify byproducts (e.g., incomplete benzylation) .
Q. What methodologies assess the compound’s potential pharmacological activity?
- Methodological Answer :
- In vitro assays : Screen for COX-2 inhibition (IC₅₀) using fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
- Molecular docking : Simulate binding affinity to target proteins (e.g., TNF-α) using AutoDock Vina .
- Metabolic stability : Use liver microsomes (human/rat) to measure half-life (t₁/₂) and identify major metabolites via LC-HRMS .
Q. How do reaction kinetics and solvent effects influence ester hydrolysis?
- Methodological Answer :
- Pseudo-first-order kinetics : Monitor hydrolysis rates (UV-Vis at 270 nm) in buffered solutions (pH 1–13) to determine kobs .
- Solvent polarity studies : Compare rates in aqueous DMSO vs. THF to correlate dielectric constants (ε) with activation energy (Ea) .
- Isotope labeling : Use D₂O or CH₃¹⁸OH to track proton transfer mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
